molecular formula C21H25ClN2O4S B2531880 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide CAS No. 922050-06-4

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide

Cat. No. B2531880
CAS RN: 922050-06-4
M. Wt: 436.95
InChI Key: HFHDCZMTWHXUKG-UHFFFAOYSA-N
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Description

The compound is not directly discussed in the provided papers. However, the papers do provide insights into related sulfonamide compounds with potential anticancer activity. The first paper discusses a series of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, which are inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a target for cancer therapy . The second paper describes the synthesis of novel benzenesulfonamide derivatives with a 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl moiety, which have shown remarkable in vitro antitumor activity against various human tumor cell lines . These studies provide a context for understanding the potential biological activity and relevance of similar sulfonamide compounds in cancer research.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the creation of novel derivatives with specific substitutions that may enhance their anticancer properties. While the exact synthesis of the compound is not detailed, the papers suggest that modifications to the sulfonamide moiety and the introduction of specific functional groups can significantly impact the biological activity of these molecules. For instance, the presence of a 3,4-dimethoxybenzenesulfonyl group and propan-2-amine has been found to confer strong inhibitory effects on HIF-1 activated transcription .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical in determining their interaction with biological targets. The papers indicate that certain structural motifs, such as the 3,4-dimethoxybenzenesulfonyl group, are important for the inhibitory activity of these compounds . Additionally, the introduction of a 4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl group has been associated with significant antitumor activity . These findings suggest that the molecular structure of the compound , which includes a tetrahydrobenzo[b][1,4]oxazepin moiety, could be explored for similar biological effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of sulfonamide compounds are crucial for enhancing their pharmacological properties. The papers do not provide specific reactions for the compound , but they do highlight the importance of chemical modifications in the development of anticancer agents. For example, the introduction of alkylthio groups and specific heterocyclic rings has been shown to yield compounds with promising anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as water solubility, are important for their formulation and delivery as therapeutic agents. The first paper mentions that poor water solubility is a limitation that needs to be addressed for the development of these compounds as cancer therapeutics . This suggests that the compound may also require optimization of its physical and chemical properties to improve its pharmacological profile.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A novel class of [1,4]oxazepine-based primary sulfonamides, synthesized from 4-chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols, has shown strong inhibition of human carbonic anhydrases. This class is therapeutically relevant due to its dual role in [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

DNA Interaction and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. The nature of the N-sulfonamide derivative in these complexes plays a crucial role in governing the type of interaction with DNA, significantly impacting their biological activities, including inducing apoptosis in human tumor cells (González-Álvarez et al., 2013).

Photophysical Properties

The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a unique representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines consisting of six fused rings, has been reported. This nonplanar oxazapolyheterocycle exhibits strong blue emission in dichloromethane, indicating potential applications in photophysical studies (Petrovskii et al., 2017).

properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-5-10-24-18-9-7-15(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)16-8-6-14(2)17(22)12-16/h6-9,11-12,23H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHDCZMTWHXUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide

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